molecular formula C10H10Cl2O3 B13451362 (2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester

(2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester

Cat. No.: B13451362
M. Wt: 249.09 g/mol
InChI Key: XYYWAIIUSAQRSP-ZCFIWIBFSA-N
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Description

(2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester is an organic compound that belongs to the class of phenoxy herbicides. It is known for its selective action against broadleaf weeds, making it a valuable tool in agricultural practices. The compound is characterized by its two chlorine atoms attached to the benzene ring and a methyl ester group, which contributes to its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester typically involves the esterification of (2R)-2-(2,6-Dichlorophenoxy)-propanoic acid. This reaction is carried out using methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

(2R)-2-(2,6-Dichlorophenoxy)-propanoic acid+MethanolH2SO4(2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester+Water\text{(2R)-2-(2,6-Dichlorophenoxy)-propanoic acid} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} (2R)-2-(2,6-Dichlorophenoxy)-propanoic acid+MethanolH2​SO4​​(2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester+Water

Industrial Production Methods

On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Halogen atoms in the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of (2R)-2-(2,6-Dichlorophenoxy)-propanoic acid.

    Reduction: Formation of (2R)-2-(2,6-Dichlorophenoxy)-propanol.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

(2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its effects on plant physiology and its role as a herbicide.

    Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.

    Industry: Utilized in the formulation of herbicides and agrochemicals.

Mechanism of Action

The herbicidal activity of (2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester is primarily due to its ability to mimic natural plant hormones, specifically auxins. By binding to auxin receptors, the compound disrupts normal plant growth processes, leading to uncontrolled cell division and growth, ultimately causing the death of the targeted broadleaf weeds.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar structural features.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with a different substitution pattern on the benzene ring.

Uniqueness

(2R)-2-(2,6-Dichlorophenoxy)-propanoic Acid Methyl Ester is unique due to its specific (2R) configuration, which can influence its biological activity and selectivity. This stereochemistry can result in different interactions with biological targets compared to its racemic or (2S) counterparts.

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

methyl (2R)-2-(2,6-dichlorophenoxy)propanoate

InChI

InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-9-7(11)4-3-5-8(9)12/h3-6H,1-2H3/t6-/m1/s1

InChI Key

XYYWAIIUSAQRSP-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)OC)OC1=C(C=CC=C1Cl)Cl

Canonical SMILES

CC(C(=O)OC)OC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

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